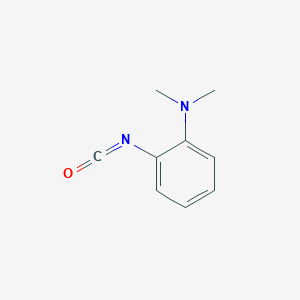
2-isocyanato-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanato-N,N-dimethylaniline, also known as 4-(dimethylamino)phenyl isocyanate, is an organic compound containing an isocyanate group. It is a building block in organic synthesis and has various applications in the chemical industry. The compound is characterized by its molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanato-N,N-dimethylaniline can be synthesized through the reaction of N,N-dimethylaniline with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alcohols or amines react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Aplicaciones Científicas De Investigación
2-Isocyanato-N,N-dimethylaniline is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of polyurethanes and other polymers.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and coatings.
Mecanismo De Acción
The mechanism of action of 2-isocyanato-N,N-dimethylaniline involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymers .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A precursor in the synthesis of 2-isocyanato-N,N-dimethylaniline.
4-Isocyanato-N,N-dimethylbenzenamine: Another isocyanate compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile and applications in the synthesis of specialized polymers and pharmaceutical intermediates. Its ability to form stable linkages with nucleophiles makes it valuable in various industrial processes .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-6H,1-2H3 |
Clave InChI |
VNVAKYPIPVENPO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)

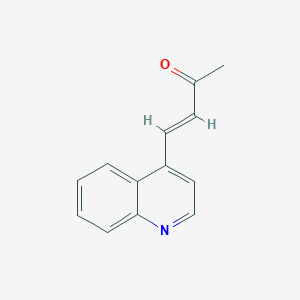

![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
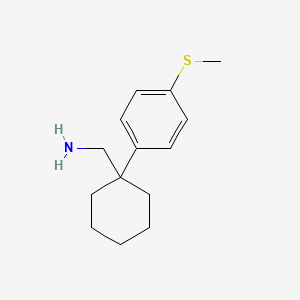
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
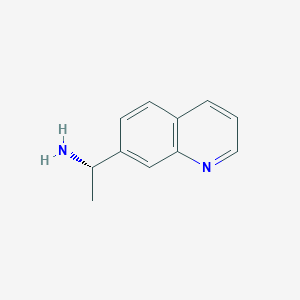

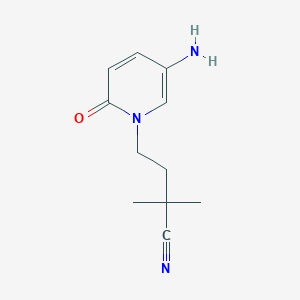
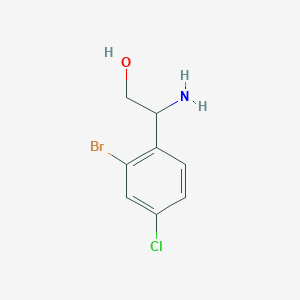

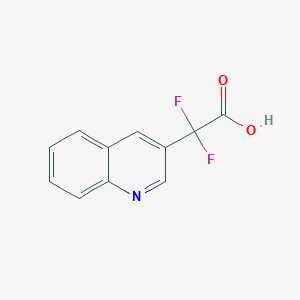
![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
